molecular formula C17H13N5O4S2 B3264544 2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-91-4

2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3264544
CAS No.: 392290-91-4
M. Wt: 415.5 g/mol
InChI Key: WEUWQWXHOZFQGO-UHFFFAOYSA-N
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Description

The compound 2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide core, a nitro group at the ortho position, and a phenylaminoethylthio substituent. Its synthesis likely follows methodologies similar to related compounds, involving cyclization of thiosemicarbazide derivatives and subsequent functionalization with nitro and phenylamino groups .

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4S2/c23-14(18-11-6-2-1-3-7-11)10-27-17-21-20-16(28-17)19-15(24)12-8-4-5-9-13(12)22(25)26/h1-9H,10H2,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUWQWXHOZFQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

Key Observations :

  • Phenylamino vs.
  • Nitro Position : The ortho-nitro group in the target compound could induce steric effects, altering binding affinity compared to para-nitro derivatives like 6e, which show anticandidal activity .
  • Piperidinyl Substitution : The piperidine-containing analog () lacks a nitro group but exhibits acetylcholinesterase inhibition, suggesting that tertiary amine groups are critical for this activity .

Key Observations :

  • The target compound’s synthesis likely uses conventional cyclization (), whereas microwave-assisted methods () offer faster reactions and higher yields for related structures.
  • Multi-step hybrids (e.g., oxadiazole-thiadiazole) require careful optimization but allow diverse functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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